2-Chloro-6-(2,5-dichlorophenyl)phenol
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Overview
Description
2-Chloro-6-(2,5-dichlorophenyl)phenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are a group of chemicals where chlorine atoms are bonded to a phenol molecule. This compound is characterized by the presence of three chlorine atoms attached to a phenol ring, making it a trichlorophenol derivative. It is a colorless solid with a distinct chemical structure that finds applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,5-dichlorophenyl)phenol can be achieved through several methods. One common approach involves the chlorination of phenol derivatives. For instance, starting with 2,5-dichlorophenol, further chlorination at the ortho position relative to the hydroxyl group can yield the desired compound. This process typically requires the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes. One method includes the initial formation of 2,5-dichlorophenol, followed by selective chlorination to introduce the third chlorine atom. This process can be optimized for yield and purity by controlling reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2,5-dichlorophenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenol ring can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the compound into less chlorinated derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl2) and ferric chloride (FeCl3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd) and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-6-(2,5-dichlorophenyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of pesticides, herbicides, and disinfectants due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,5-dichlorophenyl)phenol involves its interaction with biological molecules. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzymatic functions and disruption of cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Another chlorophenol with two chlorine atoms at the 2 and 4 positions.
2,6-Dichlorophenol: Similar structure but lacks the third chlorine atom at the 5 position.
2,3,4-Trichlorophenol: Contains three chlorine atoms but in different positions on the phenol ring
Uniqueness
2-Chloro-6-(2,5-dichlorophenyl)phenol is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
67651-38-1 |
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Molecular Formula |
C12H7Cl3O |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
2-chloro-6-(2,5-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H7Cl3O/c13-7-4-5-10(14)9(6-7)8-2-1-3-11(15)12(8)16/h1-6,16H |
InChI Key |
AXBCPSCURGDNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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